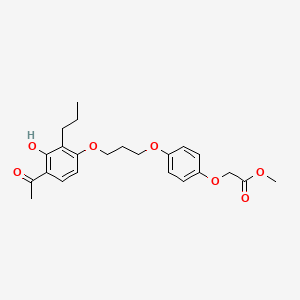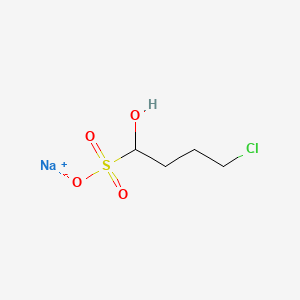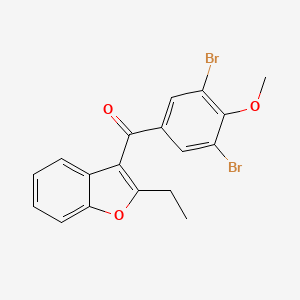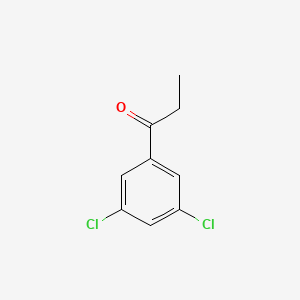
4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
“4-Chloro-6-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5ClF3N . It is typically white in color and comes in the form of a crystalline powder .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(trifluoromethyl)quinoline” can be represented by the SMILES notation: FC(F)(F)C1=CC=C2N=CC=C(Cl)C2=C1 .Physical And Chemical Properties Analysis
“4-Chloro-6-(trifluoromethyl)quinoline” is a crystalline powder with a melting point between 48-55°C . It has a low solubility in water .Applications De Recherche Scientifique
Organic Synthesis and Functionalization
This compound has been studied for its reactivity and as a precursor in the synthesis of various derivatives. For instance, it has been involved in reactions with nitrogen-centered nucleophiles, showcasing the compound's utility in generating new quinoline derivatives with potential biological activity. This highlights the importance of halogenated quinolines in organic synthesis, particularly for introducing amino groups into the benzene ring, which is a key step in the development of many pharmaceutical agents (Safina et al., 2009).
Antimicrobial Applications
The synthesis of 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline derivatives has been explored for their potential antimicrobial properties. A study described the creation of quinoline derivatives and their evaluation against various microbial strains. Although these specific derivatives did not show significant antimicrobial activity, the research underlines the compound's relevance in the quest for new antimicrobial agents (Bonacorso et al., 2018).
Material Science and Photovoltaic Applications
In material science, derivatives of 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline have been investigated for their photovoltaic properties. Research into 4H-pyrano[3,2-c]quinoline derivatives has shown that these compounds can be utilized in organic–inorganic photodiode fabrication. The studies reveal the compound's utility in creating devices with rectification behavior and photovoltaic properties, indicating its potential in the development of new types of solar cells (Zeyada et al., 2016).
Propriétés
IUPAC Name |
4-chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF5NO/c12-7-4-9(11(15,16)17)18-8-2-1-5(3-6(7)8)19-10(13)14/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMGZTQNDBIWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



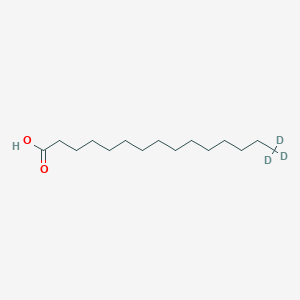
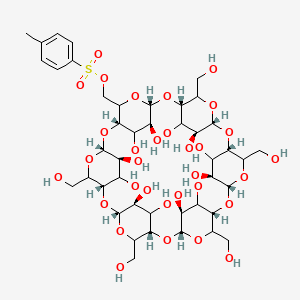
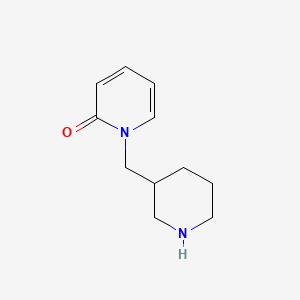
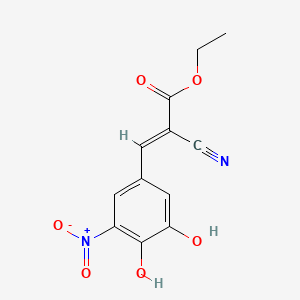
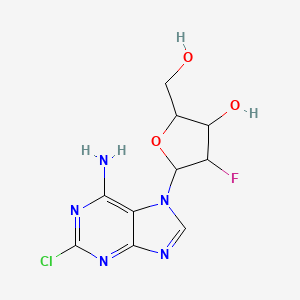

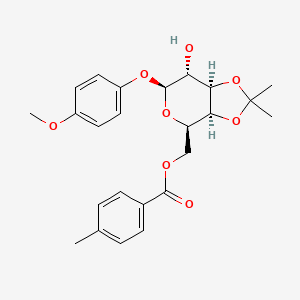
![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)
